2-Adamantyl acrylate

Description

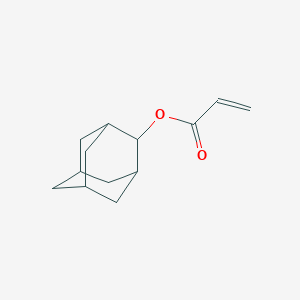

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-adamantyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-12(14)15-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJGJDNWSHATQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461601 | |

| Record name | 2-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128756-71-8 | |

| Record name | 2-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Mechanisms and Kinetics of 2 Adamantyl Acrylate

Radical Polymerization of 2-Adamantyl Acrylate (B77674)

Radical polymerization is a common method for synthesizing polymers from vinyl monomers like 2-adamantyl acrylate. This process can be carried out using either conventional free radical polymerization (FRP) or controlled/living radical polymerization (CRP/LRP) techniques.

Free radical polymerization (FRP) is a widely used method for producing high molecular weight polymers from adamantyl acrylates. This technique involves the use of initiators that generate free radicals, which then propagate by adding to monomer units.

The choice of initiator system in the free radical polymerization of adamantyl acrylates significantly affects the polymerization kinetics. Common initiators include azo compounds, such as 2,2′-azoisobutyronitrile (AIBN), and peroxides. researchgate.netmdpi.com For instance, the free radical polymerization of adamantyl methacrylate (B99206) monomers with hemiacetal side groups has been successfully carried out using AIBN as the initiator, resulting in high molecular weight polymers in high yields. acs.org

Table 1: Initiator Systems for Free Radical Polymerization of Adamantyl Acrylates

| Initiator Type | Example(s) | Key Characteristics |

|---|---|---|

| Azo Initiator | 2,2'-azoisobutyronitrile (AIBN) | Thermally decomposes to generate radicals; commonly used in solution polymerization. researchgate.netacs.org |

| Peroxide Initiator | Luperox 231, Benzoyl Peroxide (BPO) | Requires thermal activation; BPO can be part of a redox system. mdpi.com |

In the copolymerization of this compound with other monomers, monomer reactivity ratios are crucial parameters that determine the composition and sequence distribution of the resulting copolymer. These ratios, denoted as r1 and r2, represent the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. scielo.br

For instance, in the copolymerization of adamantyl-containing methacrylates with styrene (B11656), it was found that the adamantane (B196018) monomers were more readily incorporated into the copolymer than what was present in the initial monomer feed. acs.org Specifically, for the copolymerization of styrene (St) and 1-adamantylmethyl methacrylate (AdMMA), the reactivity ratios were calculated to be r1(St) = 0.94 and r2(AdMMA) = 1.54. acs.org Similarly, for styrene and 4-(1-adamantyl)phenyl methacrylate (AdPMA), the ratios were r1(St) = 0.22 and r2(AdPMA) = 1.52. acs.org These values indicate that the adamantyl methacrylate radical prefers to add another adamantyl methacrylate monomer.

The steric bulk of the adamantyl group can influence its reactivity. In a study involving the copolymerization of three different (meth)acrylates, the monomer with the adamantyl group (2-ethyl-2-adamantyl methacrylate, EAdMA) exhibited lower reactivity compared to γ-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl methacrylate (HAdMA). snu.ac.kr This difference in reactivity can lead to a composition gradient along the polymer chain in controlled polymerizations and compositional inhomogeneity in free radical polymerizations. snu.ac.kr

Table 2: Monomer Reactivity Ratios in Copolymerization Involving Adamantyl (Meth)acrylates

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method |

|---|---|---|---|---|

| Styrene | 1-Adamantylmethyl methacrylate | 0.94 | 1.54 | Not Specified |

| Styrene | 4-(1-Adamantyl)phenyl methacrylate | 0.22 | 1.52 | Not Specified |

| Cinnamyl methacrylate | Ethyl methacrylate | 0.142 | 0.903 | Free Radical Polymerization |

Controlled/living radical polymerization (CRP/LRP) methods offer significant advantages over conventional FRP, including the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. tandfonline.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be used to polymerize a wide range of monomers, including adamantyl (meth)acrylates. snu.ac.kr This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low PDIs. snu.ac.kr

For example, ArF photoresist polymers composed of three different (meth)acrylates, including 2-ethyl-2-adamantyl methacrylate (EAdMA), have been prepared via RAFT polymerization. snu.ac.kr The resulting polymers exhibited lower molecular weight distributions and more uniform compositions compared to those synthesized by FRP. snu.ac.kr The use of 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN) as a CTA was effective in controlling the polymerization. snu.ac.kr The order of monomer reactivity was determined to be γ-butyrolactone methacrylate (GBLMA) > 3-hydroxy-1-adamantyl methacrylate (HAdMA) >> EAdMA, which led to a composition gradient in the copolymers prepared by RAFT. snu.ac.kr

The synthesis of poly(1-adamantyl acrylate) has also been achieved through RAFT polymerization, resulting in a polymer with a number-average molecular weight (Mn) of 15,000 g/mol and a PDI of 1.5. polymersource.ca

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique for synthesizing well-defined polymers from adamantane-based monomers. nsysu.edu.tw ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper-based, which establishes a dynamic equilibrium between active and dormant polymer chains. nsysu.edu.tw This allows for the synthesis of polymers with controlled molecular weights and narrow PDIs (typically below 1.5). nsysu.edu.tw

ATRP has been successfully employed to synthesize star polymers with an adamantane core. nsysu.edu.tw By using multifunctional initiators derived from adamantane, various styrenic and (meth)acrylic star polymers have been prepared. nsysu.edu.tw The molecular weight of these star polymers could be controlled by adjusting the monomer-to-initiator ratio and the solvent polarity. nsysu.edu.tw The synthesis of adamantane end-functionalized polystyrene has also been achieved using ATRP. dergipark.org.tr

The ATRP of adamantane-containing monomers can be influenced by the choice of ligand for the copper catalyst. For instance, in the ATRP of methyl methacrylate and butyl acrylate, changing the ligand from 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) to N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) was shown to alter the monomer reactivity ratios. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2,2'-azoisobutyronitrile | AIBN |

| 1-adamantylmethyl methacrylate | AdMMA |

| 4-(1-adamantyl)phenyl methacrylate | AdPMA |

| 2-ethyl-2-adamantyl methacrylate | EAdMA |

| γ-butyrolactone methacrylate | GBLMA |

| 3-hydroxy-1-adamantyl methacrylate | HAdMA |

| 2-cyanoprop-2-yl-1-dithionaphthalate | CPDN |

| 4,4′-di(5-nonyl)-2,2′-bipyridine | dNbpy |

| N,N,N′,N″,N″-pentamethyldiethylenetriamine | PMDETA |

| N,N-dimethylaniline | DMA |

| Benzoyl peroxide | BPO |

| Styrene | St |

| Methyl methacrylate | MMA |

| Butyl acrylate | BA |

| Cinnamyl methacrylate |

Controlled/Living Radical Polymerization (CRP/LRP) Techniques

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Adamantyl (Meth)acrylates

Anionic Polymerization of Adamantyl Acrylates

Anionic polymerization of acrylate monomers is inherently difficult due to side reactions that can compromise the living nature of the process. acs.orgresearchgate.netacs.orgosti.govresearchgate.net These side reactions include the backbiting of the propagating enolate anions and the aggregation of active chain ends. acs.orgresearchgate.netacs.orgosti.govresearchgate.net Despite these challenges, successful living anionic polymerization of 1-adamantyl acrylate (a structural isomer of this compound) has been reported, offering insights that are pertinent to understanding the polymerization behavior of this compound. acs.orgresearchgate.netacs.orgosti.gov

The successful synthesis of poly(1-adamantyl acrylate) (PAdA) with controlled characteristics has been achieved through living anionic polymerization by carefully selecting the initiation system and reaction conditions. acs.orgresearchgate.netacs.orgosti.gov

Several initiation systems have been explored for the living anionic polymerization of 1-adamantyl acrylate in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. acs.orgresearchgate.netacs.orgosti.gov These systems are designed to mitigate the side reactions commonly associated with acrylate polymerization.

One such system is the combination of sec-butyllithium (B1581126) (sec-BuLi), 1,1-diphenylethylene (B42955) (DPE), and lithium chloride (LiCl). acs.orgresearchgate.netacs.orgosti.gov In this system, sec-BuLi acts as the initiator, and DPE is used to decrease its nucleophilicity. tennessee.edu LiCl is added to complex with the living chain ends, which helps to suppress the backbiting reaction. acs.orgtennessee.eduresearchgate.net However, this system has shown to be poorly controlled for the polymerization of 1-adamantyl acrylate, resulting in a broad molecular weight distribution. acs.orgresearchgate.net

A more successful approach involves the use of diphenylmethylpotassium (DPMK) in conjunction with diethylzinc (B1219324) (Et2Zn). acs.orgresearchgate.netacs.orgosti.gov In this system, a large excess of Et2Zn is used as a ligand to stabilize the propagating enolate and suppress side reactions. acs.orgresearchgate.netacs.org This method has proven effective in producing PAdA with predictable molecular weights and narrow polydispersity indices. acs.orgresearchgate.netacs.orgosti.gov Another system investigated is sodium naphthalenide/DPE/Et2Zn. acs.orgresearchgate.netacs.orgosti.gov

The choice of initiator and the presence of additives are crucial in controlling the polymerization. For instance, the use of a difunctional initiator formed by radical coupling can lead to bimodal molecular weight distributions due to heterogeneous growth of polymer chains. researchgate.net

Table 1: Initiation Systems for Anionic Polymerization of 1-Adamantyl Acrylate

| Initiation System | Components | Function of Components | Observed Outcome for 1-Adamantyl Acrylate | Reference |

|---|---|---|---|---|

| sec-BuLi/DPE/LiCl | sec-Butyllithium (Initiator), 1,1-Diphenylethylene (Modifier), Lithium Chloride (Additive) | sec-BuLi initiates polymerization. DPE reduces nucleophilicity. LiCl complexes with living chain ends to suppress backbiting. | Poorly controlled polymerization with broad molecular weight distribution (PDI = 1.83). | acs.orgresearchgate.net |

| DPMK/Et2Zn | Diphenylmethylpotassium (Initiator), Diethylzinc (Ligand) | DPMK initiates polymerization. A large excess of Et2Zn stabilizes the propagating enolate and suppresses side reactions. | Controlled polymerization with predictable molecular weights and narrow polydispersity (PDI ~1.10). | acs.orgresearchgate.netacs.orgosti.gov |

| Na-Naph/DPE/Et2Zn | Sodium Naphthalenide (Initiator), 1,1-Diphenylethylene (Modifier), Diethylzinc (Ligand) | Na-Naph initiates polymerization. DPE modifies the initiator. Et2Zn acts as a ligand. | Investigated for the polymerization of 1-adamantyl acrylate. | acs.orgresearchgate.netacs.orgosti.gov |

The primary challenges in the anionic polymerization of acrylates stem from the high reactivity of the propagating enolate chain end. researchgate.net This reactivity leads to several undesirable side reactions that can terminate the polymer chain growth and broaden the molecular weight distribution. researchgate.net

The main side reactions include:

Backbiting: The propagating enolate anion can attack the carbonyl group of a monomer unit within the same polymer chain. acs.orgresearchgate.netacs.orgosti.govresearchgate.net This intramolecular reaction leads to the formation of a cyclic ketone and terminates the chain.

Proton Abstraction: The acidic α-hydrogen on the polymer backbone can be abstracted by the propagating anion, creating a new anionic site on the polymer chain and leading to branched polymers. acs.org

Aggregation of Active Chain Ends: The living anionic chain ends can aggregate, leading to a decrease in the effective concentration of active species and affecting the polymerization kinetics. acs.orgresearchgate.netacs.orgosti.govresearchgate.net

These side reactions are particularly problematic in the polymerization of primary and secondary alkyl acrylates. acs.org The bulky adamantyl group in adamantyl acrylates can provide some steric hindrance, which may help to suppress backbiting termination to some extent. tennessee.edu The use of low temperatures, typically -78 °C, is also crucial to minimize these side reactions. acs.orgresearchgate.netacs.orgosti.govresearchgate.net

Achieving good control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) are key indicators of a successful living polymerization. In the anionic polymerization of 1-adamantyl acrylate, the DPMK/Et2Zn initiation system has demonstrated excellent control. acs.orgresearchgate.netacs.orgosti.gov

With this system, poly(1-adamantyl acrylate) with predictable molecular weights ranging from 4.3 to 71.8 kg/mol and PDI values around 1.10 have been synthesized. acs.orgresearchgate.netacs.orgosti.govresearcher.life The ability to predict the molecular weight based on the monomer-to-initiator ratio is a hallmark of a living process. researchgate.net The narrow PDI indicates that all polymer chains grow at a similar rate with minimal termination or transfer reactions. researchgate.net

The success of this system is attributed to the use of a large excess of Et2Zn (over 40-fold to DPMK), which effectively stabilizes the propagating carbanion and suppresses the detrimental side reactions. acs.orgresearchgate.netacs.org The 1-adamantyl group's electron-withdrawing nature makes the enolate more susceptible to carbanion attack, necessitating a higher concentration of the stabilizing ligand. acs.org

Table 2: Molecular Weight and Polydispersity Data for Anionic Polymerization of 1-Adamantyl Acrylate

| Initiation System | Molecular Weight (kg/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| DPMK/Et2Zn | 4.3 - 71.8 | ~1.10 | acs.orgresearchgate.netacs.orgosti.govresearcher.life |

| sec-BuLi/DPE/LiCl | Not reported as controlled | 1.83 | acs.orgresearchgate.net |

Living Anionic Polymerization of Poly(1-adamantyl acrylate)

Challenges and Side Reactions in Anionic Acrylate Polymerization

Other Polymerization Methods Relevant to this compound

While anionic polymerization offers a pathway to well-defined polymers, other polymerization techniques are also applicable to adamantyl-containing methacrylates and acrylates, and by extension, are relevant to this compound.

Free Radical Polymerization: This is a common method for producing high molecular weight polymers rapidly. For adamantyl methacrylates, free-radical polymerization has been used to synthesize various copolymers. researchgate.net

Nitroxide-Mediated Polymerization (NMP): NMP is a controlled radical polymerization technique that has been applied to adamantyl-functional methacrylates, such as 3-hydroxyl-1-adamantyl methacrylate and 2-methyl-2-adamantyl methacrylate, for applications in photoresists. mcgill.ca

Group Transfer Polymerization (GTP): GTP is another living polymerization method suitable for acrylic monomers. researchgate.net However, studies have shown that 2-methyl-2-adamantyl acrylate was not a suitable monomer for GTP under certain conditions due to deactivation of the catalyst. researchgate.net

Photopolymerization: This method is useful for applications like coatings and adhesives where curing is required.

These alternative methods provide different levels of control over the polymer architecture and may be chosen based on the desired properties and application of the final poly(this compound) material.

Homo and Copolymerization Studies Involving 2 Adamantyl Acrylate

Homopolymerization Behavior of 2-Adamantyl Acrylate (B77674)

The homopolymerization of 2-adamantyl acrylate yields poly(this compound), a polymer with unique thermal and mechanical properties attributable to the pendant adamantyl group. The polymerization can be carried out through various methods, including free-radical and anionic polymerization.

The synthesis of adamantyl (meth)acrylates is typically achieved through the esterification of an adamantanol with a (meth)acrylic acid or its derivative. oup.comgoogle.com For instance, the synthesis of 2-methyl-2-adamantyl methacrylate (B99206), a related compound, can be achieved with yields ranging from 75% to 89% depending on the catalyst and solvent system used. Anionic polymerization of 1-adamantyl methacrylate has been shown to proceed quantitatively, affording polymers with predictable molecular weights. researchgate.net

While specific polymerization yields for the homopolymerization of this compound are not extensively detailed in the available literature, general polymerization conditions for substituted acrylates provide insight into the process. Free radical polymerization is a common method for producing high molecular weight polymers from these types of monomers. google.com The reaction temperatures for such polymerizations are typically in the range of 30°C to 100°C, with the initiator present at up to three mole percent based on the monomer. google.com

Table 1: Representative Synthesis Conditions for Adamantyl Methacrylate Monomers

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| p-TsOH | Toluene | 110 | 89 |

| H₂SO₄ | Xylene | 120 | 82 |

| Amberlyst® | Toluene | 100 | 75 |

Data for the synthesis of the related compound 2-methyl-2-adamantyl methacrylate.

The tacticity, or stereochemistry of the polymer backbone, is a critical factor influencing the physical properties of polymers. The microstructure of polyacrylates can be analyzed using techniques such as 13C NMR spectroscopy, which can distinguish between different configurational sequences (e.g., isotactic, syndiotactic, atactic). researchgate.netbibliotekanauki.plsid.ir

Table 2: Tacticity of Poly(1-adamantyl acrylate) from Anionic Polymerization

| Triad (B1167595) | Description | Content (%) |

| mm | Isotactic | 2.1 |

| mr | Heterotactic | Not specified |

| rr | Syndiotactic | Not specified |

Data is for the isomer poly(1-adamantyl acrylate). researchgate.netosti.gov

Investigation of Polymerization Yields and Efficiency

Copolymerization with Various Monomers

This compound is frequently copolymerized with other monomers to tailor the properties of the resulting polymer for specific applications, most notably for chemically amplified photoresists used in microlithography. tandfonline.comgoogle.com

Copolymers of this compound with other adamantyl-containing (meth)acrylates, such as 2-ethyl-2-adamantyl methacrylate and 1-adamantyl methacrylate, are synthesized to balance properties like etch resistance, thermal stability, and solubility. dntb.gov.ua The incorporation of multiple types of adamantyl-containing units allows for fine-tuning of the polymer's performance in photoresist formulations.

The reactivity ratios of comonomers in a copolymerization determine the composition and sequence distribution of the resulting polymer chain. These ratios are typically determined using methods like Fineman-Ross and Kelen-Tudos. nih.gov

Specific reactivity ratios for the copolymerization of this compound with 2-ethyl-2-adamantyl methacrylate or 1-adamantyl methacrylate are not explicitly reported in the available literature. However, studies on related systems provide an understanding of the reactivity of adamantyl-containing monomers. For instance, in the copolymerization of 1-adamantylmethyl methacrylate (AdMMA) and 4-(1-adamantyl)phenyl methacrylate (AdPMA) with styrene (B11656), the adamantyl monomers generally show higher reactivity than styrene. acs.org This suggests that adamantyl-containing monomers readily incorporate into the polymer chain. The steric bulk of the adamantyl group can influence the rate of incorporation compared to less hindered monomers.

Table 3: Reactivity Ratios for Copolymerization of Adamantyl Methacrylates with Styrene (St)

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 (M1) | r2 (M2) |

| Styrene | 4-(1-adamantyl)phenyl methacrylate (AdPMA) | 0.22 | 1.52 |

| Styrene | 1-adamantylmethyl methacrylate (AdMMA) | 0.94 | 1.54 |

Data from copolymerization with styrene, not with other adamantyl (meth)acrylates. acs.org

In the context of photoresists, the solubility of the polymer in an aqueous alkaline developer, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), is a critical performance characteristic. albany.edunih.gov The bulky and hydrophobic nature of the adamantyl group plays a crucial role in controlling this solubility. nih.gov

Research has demonstrated that increasing the proportion of hydrophobic adamantyl monomers in a (meth)acrylate-based copolymer leads to a decrease in its solubility in hydrophilic developer solutions. albany.edunih.gov This effect is fundamental to the function of negative-tone photoresists, where the exposed regions of the resist become less soluble. It has been shown that polymers with more than 50% hydrophobic groups can have their solubility in TMAH effectively controlled. nih.gov This modulation of dissolution behavior allows for the creation of high-resolution patterns during the lithographic process. mdpi.comspiedigitallibrary.orgscispace.com

Reactivity Ratio Determinations in Copolymerization

Copolymers with Styrenic Monomers

The copolymerization of adamantyl-containing methacrylates with styrenic monomers has been investigated to combine the desirable properties of both monomer classes. For instance, copolymers of 1-adamantylmethyl methacrylate (AdMMA) and 4-(1-adamantyl)phenyl methacrylate (AdPMA) with styrene (St) have been synthesized. These studies reveal that the incorporation of adamantane (B196018) monomers is generally higher in the copolymer than in the initial feed.

Reactivity ratios, which describe the preference of a propagating chain to react with its own type of monomer versus the comonomer, have been calculated for these systems. For the copolymerization of styrene (monomer 1) and AdPMA (monomer 2), the reactivity ratios were found to be r₁(St) = 0.22 and r₂(AdPMA) = 1.52. In the case of styrene and AdMMA (monomer 2), the ratios were r₁(St) = 0.94 and r₂(AdMMA) = 1.54. acs.org These values indicate that in both cases, the adamantyl methacrylate is more reactive than styrene and is preferentially incorporated into the growing polymer chain. The resulting copolymers exhibit significantly increased glass transition temperatures (Tg) compared to polystyrene alone. acs.org

In a different approach, post-polymerization modification of a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer was achieved by installing adamantyl groups onto the polystyrene block through a Friedel–Crafts alkylation reaction. rsc.org This modification enhances the incompatibility between the polymer blocks, leading to well-defined microphase-separated structures even in low-molecular-weight block copolymers. rsc.org This strategy also resulted in increased thermal stability and a higher glass transition temperature for the modified polystyrene block. rsc.org

| Copolymer System | Monomer 1 | Monomer 2 | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Key Finding |

|---|---|---|---|---|---|

| Styrene/AdPMA | Styrene | 4-(1-adamantyl)phenyl methacrylate | 0.22 | 1.52 | Significant increase in Tg over polystyrene. acs.org |

| Styrene/AdMMA | Styrene | 1-adamantylmethyl methacrylate | 0.94 | 1.54 | Higher incorporation of adamantane monomer in the copolymer than in the feed. acs.org |

Copolymers with Lactone-Containing (Meth)acrylates (e.g., α-gamma-butyrolactone methacrylate)

Copolymers of this compound and its methacrylate analogs with lactone-containing monomers, particularly α-gamma-butyrolactone methacrylate (GBLMA), are of significant interest for applications in 193 nm photoresists. These materials are designed to have a balance of properties, including etch resistance (from the adamantyl group) and adhesion/solubility characteristics (from the polar lactone group).

Studies have explored the synthesis of terpolymers composed of monomers like 2-methyl-2-adamantyl methacrylate (MAdMA), GBLMA, and a hydroxyl-functionalized adamantyl methacrylate such as 3-hydroxy-1-adamantyl methacrylate (HAdMA). researchgate.netspiedigitallibrary.org The synthesis is often carried out via free radical polymerization. Research has shown that the reactivity of the monomers can differ significantly, with GBLMA often being more reactive than the adamantyl methacrylates. snu.ac.kr This difference in reactivity can lead to compositional gradients along the polymer chain. snu.ac.kr

Controlled polymerization techniques, such as nitroxide-mediated polymerization (NMP), have been employed to create more homogeneous copolymers of GBLMA and adamantyl methacrylates, which is crucial for achieving uniform lithographic performance. researchgate.netmcgill.ca The relationship between the copolymer composition and properties like developer solubility and lithographic sensitivity has been a key area of investigation. spiedigitallibrary.orgresearchgate.net

| Copolymer System | Adamantyl Monomer | Lactone Monomer | Polymerization Method | Key Research Focus |

|---|---|---|---|---|

| Terpolymer | 2-methyl-2-adamantyl methacrylate (MAdMA) | α-gamma-butyrolactone methacrylate (GBLMA) | Free Radical Polymerization | Influence of chemical composition distribution on lithographic performance. spiedigitallibrary.org |

| Terpolymer | 2-ethyl-2-adamantyl methacrylate (EAdMA) | α-gamma-butyrolactone methacrylate (GBLMA) | RAFT Polymerization | Comparison of monomer reactivity and resulting polymer homogeneity. snu.ac.kr |

| Copolymer | 2-methyl-2-adamantyl methacrylate (MAMA) | α-gamma-butyrolactone methacrylate (GBLMA) | Nitroxide-Mediated Polymerization (NMP) | Synthesis of well-defined copolymers for photoresist applications. researchgate.netmcgill.ca |

Copolymers with Hydrophilic Monomers (e.g., 2-ethoxyethyl acrylate, hydroxypropyl methacrylate)

To tailor the solubility of adamantyl-containing polymers, particularly for applications in aqueous developer solutions used in photolithography, this compound is copolymerized with hydrophilic monomers. A study investigated the synthesis of copolymers using 1-adamantyl methacrylate (AdMA) as the hydrophobic component and 2-ethoxyethyl acrylate (2-EEA) as a hydrophilic comonomer. mdpi.comnih.gov The research aimed to control the polymer's solubility in tetramethylammonium hydroxide (TMAH), a common developer. mdpi.com

The findings indicated that the solubility of the copolymers is primarily dictated by the functional groups, with the hydrophobic adamantyl group playing a dominant role. mdpi.comnih.gov It was demonstrated that by incorporating more than 50% of the hydrophobic AdMA monomer, the solubility of the polymer in the aqueous alkaline developer could be effectively controlled. mdpi.comnih.gov This ability to tune solubility by adjusting the ratio of hydrophobic and hydrophilic monomers is critical for designing functional photoresist materials. mdpi.com Another hydrophilic monomer used in conjunction with adamantyl methacrylates is hydroxypropyl methacrylate (HPMA), which serves as a polar group in photoresist polymer formulations. mdpi.com

| Hydrophobic Monomer | Hydrophilic Monomer | Key Finding |

|---|---|---|

| 1-Adamantyl methacrylate (AdMA) | 2-Ethoxyethyl acrylate (2-EEA) | Solubility in aqueous alkaline developer can be controlled by the hydrophobic group content. mdpi.comnih.gov |

| 1-Adamantyl methacrylate (AdMA) | Hydroxypropyl methacrylate (HPMA) | HPMA acts as a polar group in copolymers designed for photoresist applications. mdpi.com |

Copolymers with Acid-Labile Monomers (e.g., tert-butyl methacrylate)

Copolymers of this compound and other acid-labile monomers are fundamental to the design of chemically amplified photoresists. In these systems, the adamantyl group provides etch resistance, while the second acid-labile group, such as tert-butyl methacrylate (tBMA), also contributes to the acid-catalyzed deprotection mechanism that creates a solubility switch.

Copolymers of 1-adamantyl methacrylate and t-butyl methacrylate have been synthesized, demonstrating the creation of narrow polydispersity random copolymers. googleapis.com Block copolymers of these two monomers have also been successfully prepared. googleapis.com Furthermore, terpolymers incorporating 1-adamantyl methacrylate (AdMA), t-BMA, and a polar monomer like hydroxypropyl methacrylate (HPMA) have been synthesized. mdpi.com In this terpolymer, the t-BMA functions as the primary acid-labile group, which is cleaved upon exposure to acid, altering the polymer's solubility. mdpi.com The combination of the bulky, etch-resistant adamantyl group and the acid-cleavable t-butyl group allows for the formulation of advanced photoresist materials.

| Adamantyl Monomer | Acid-Labile Comonomer | Other Monomers | Polymer Architecture | Reference |

|---|---|---|---|---|

| 1-Adamantyl methacrylate | tert-Butyl methacrylate | - | Random Copolymer | googleapis.com |

| 1-Adamantyl methacrylate | tert-Butyl methacrylate | - | Block Copolymer | googleapis.com |

| 1-Adamantyl methacrylate (AdMA) | tert-Butyl methacrylate (t-BMA) | Hydroxypropyl methacrylate (HPMA) | Terpolymer | mdpi.com |

Block Copolymerization Strategies (e.g., Poly(1-adamantyl acrylate)-b-PMMA)

Block copolymers containing a poly(this compound) segment offer a pathway to materials with well-defined nanostructures and combined properties from each block. A significant example is the synthesis of poly(1-adamantyl acrylate)-b-poly(methyl methacrylate) (PAdA-b-PMMA). osti.govacs.org

Living anionic polymerization has been successfully employed to create these block copolymers with predictable molecular weights and low polydispersity indices (around 1.10). osti.govacs.org The synthesis involves the sequential polymerization of the monomers. The successful formation of the PAdA-b-PMMA block copolymer with no residual PAdA homopolymer highlights the living nature of the polymerization of 1-adamantyl acrylate under specific conditions. osti.govacs.org These block copolymers are promising as high-performance thermoplastic elastomers due to the high glass transition temperature (133 °C) and excellent thermal stability (Td: 376 °C) of the PAdA block. osti.govacs.org

Atom Transfer Radical Polymerization (ATRP) is another powerful technique used to synthesize block copolymers with adamantyl moieties. For example, diblock and triblock copolymers of poly(2-cinnamoyloxyethyl methacrylate) and poly(N-methacryloyloxyethyl N′-adamantyl urea) have been prepared via ATRP, sometimes including a PMMA block as well (PCEMA-b-PMMA-b-PMAdU). tandfonline.com

| Block Copolymer | Polymerization Method | Key Characteristics | Reference |

|---|---|---|---|

| Poly(1-adamantyl acrylate)-b-poly(methyl methacrylate) | Living Anionic Polymerization | Low polydispersity (~1.10), predictable molecular weights. osti.govacs.org | osti.govacs.org |

| Poly(2-cinnamoyloxyethyl methacrylate)-b-poly(methyl methacrylate)-b-poly(N-methacryloyloxyethyl N′-adamantyl urea) | Atom Transfer Radical Polymerization (ATRP) | Well-defined triblock architecture with photocrosslinkable and adamantane units. tandfonline.com | tandfonline.com |

Graft Copolymerization Approaches

Graft copolymerization provides another strategy to incorporate the properties of this compound into a pre-existing polymer backbone. A notable example involves the post-polymerization modification of a polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) block copolymer. rsc.org

In this approach, adamantyl groups were chemically attached to the benzene (B151609) rings of the polystyrene block via a Friedel–Crafts alkylation reaction. rsc.org This method effectively grafts the adamantyl moieties onto the PS backbone. The degree of this "grafting" or functionalization can be controlled. rsc.org A key advantage of this specific reaction is that it proceeds without a metal catalyst, which is beneficial for microelectronic applications where metal contamination is a concern. rsc.org The incorporation of the bulky adamantyl groups onto the PS block increases its steric bulk and alters its chemical nature, thereby enhancing the incompatibility (Flory-Huggins interaction parameter, χ) with the PMMA block. This increased incompatibility drives microphase separation even in low molecular weight block copolymers, enabling the formation of ordered nanostructures with smaller domain spacing than achievable with the original PS-b-PMMA. rsc.org

Advanced Polymeric Materials Derived from 2 Adamantyl Acrylate

Polymers for Lithographic Applications

In the field of microlithography, which is fundamental to the manufacturing of integrated circuits, the relentless drive for smaller feature sizes necessitates the development of advanced photoresist materials. Photoresists are light-sensitive polymers that form the patterned layer on a substrate, dictating where subsequent etching or deposition processes occur. Polymers derived from 2-adamantyl acrylate (B77674) have become crucial components in photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography.

Chemically amplified resists (CARs) are the dominant materials used in advanced lithography, including KrF (248 nm), ArF (193 nm), and EUV (13.5 nm) lithography. spiedigitallibrary.org These resists operate on the principle of an acid-catalyzed deprotection reaction. The photoresist formulation consists of a polymer with acid-labile protecting groups, a photoacid generator (PAG), and a solvent. mdpi.com Upon exposure to radiation, the PAG generates a strong acid. During a subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the protecting groups on the polymer, altering its solubility in a developer solution. nist.gov

Acrylic polymers, particularly those incorporating adamantyl methacrylate (B99206) or acrylate monomers, have been extensively researched and utilized for ArF lithography due to their excellent transparency at 193 nm. spiedigitallibrary.orggoogle.com While traditional phenolic resins used for KrF lithography are too opaque at this shorter wavelength, the alicyclic structure of adamantane (B196018) provides the necessary transparency. spiedigitallibrary.orgacs.org For EUV lithography, which faces even greater material absorption challenges, polymer platforms are being adapted, often as hybrid systems incorporating both acrylate and polystyrene-type monomers or by using acrylate polymers with EUV sensitizers. mit.edu

The general structure of a photoresist polymer is often a terpolymer, comprising three distinct monomer units: an acid-labile group, a polar group, and a lactone-containing group. spiedigitallibrary.orgaip.org The 2-adamantyl acrylate monomer typically serves as the acid-labile component, providing the necessary solubility switch.

The design of high-resolution photoresists is a multi-parameter optimization challenge. Key considerations include:

High Glass Transition Temperature (Tg): The polymer must maintain its structural integrity during processing steps, particularly the post-exposure bake. The bulky adamantane structure contributes to a higher Tg. google.com

Controlled Molecular Weight and Low Polydispersity: A narrow molecular weight distribution is crucial for minimizing line width roughness (LWR), a critical factor in achieving high resolution. researchgate.netmcgill.ca

Optimized Acid-Labile Group: The protecting group must be stable enough to prevent deprotection in unexposed regions but sufficiently reactive to be cleaved by the photogenerated acid during the post-exposure bake. The 2-alkyl-2-adamantyl ester is a commonly used acid-labile group. google.com

Adhesion to Substrate: The polymer must adhere well to the underlying substrate to prevent pattern collapse. Polar groups, such as those containing hydroxyl functionalities, are often incorporated to improve adhesion. mcgill.ca

Solubility Contrast: There must be a significant difference in the dissolution rate between the exposed and unexposed regions of the photoresist in the developer solution.

The incorporation of this compound into photoresist polymers offers two primary advantages:

Transparency: For ArF (193 nm) lithography, aromatic polymers like those used for KrF (248 nm) lithography are highly absorbent. The non-aromatic, alicyclic structure of the adamantyl group provides excellent transparency at 193 nm, allowing the light to penetrate the resist film and create well-defined patterns. spiedigitallibrary.orggoogle.comgoogle.com

Etch Resistance: During the pattern transfer process, the photoresist acts as a mask to protect the underlying substrate from the etching plasma. The high carbon-to-hydrogen ratio of the adamantane cage provides superior plasma etch resistance compared to more linear aliphatic polymers. google.comrit.edugoogle.com.na This ensures that the patterned features are faithfully transferred to the substrate.

The following table summarizes the key properties imparted by adamantyl acrylate in photoresist polymers:

| Property | Contribution of Adamantyl Acrylate |

| Transparency at 193 nm | The non-aromatic, alicyclic structure minimizes absorption, enabling use in ArF lithography. spiedigitallibrary.orggoogle.com |

| Plasma Etch Resistance | The high carbon-to-hydrogen ratio of the adamantane cage provides durability against etching plasmas. google.comrit.edu |

| Acid Labile Group | The adamantyl ester acts as a bulky leaving group that changes the polymer's solubility upon acid-catalyzed cleavage. google.comgoogle.com |

| Thermal Stability | The rigid adamantane structure contributes to a higher glass transition temperature (Tg) of the polymer. google.com |

The functionality of a chemically amplified photoresist hinges on the dramatic change in solubility of the polymer in an aqueous alkaline developer, typically tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), upon exposure to light. nih.govresearchgate.net Initially, the polymer containing the bulky, hydrophobic this compound protecting groups is insoluble in the developer. nih.govmdpi.com

The photogenerated acid catalyzes the cleavage of the adamantyl ester, converting it to a carboxylic acid group. nist.gov This deprotection reaction transforms the hydrophobic polymer into a hydrophilic one, rendering it soluble in the alkaline developer. nist.gov

The dissolution behavior can be finely tuned by controlling the composition of the polymer. The incorporation of hydrophobic monomers, like adamantyl methacrylate, can modulate the solubility in the developer. nih.govnih.govmdpi.com Studies have shown that the solubility is primarily influenced by the functional groups, and a higher proportion of hydrophobic groups can effectively control the dissolution in TMAH, which is particularly relevant for negative-tone photoresists. nih.govnih.govmdpi.com The balance between hydrophobic and hydrophilic co-monomers is critical to achieving the desired dissolution contrast and preventing issues like polymer swelling during development. nih.govmdpi.com

As feature sizes in semiconductor devices shrink, line edge roughness (LER) and line width roughness (LWR) have become major challenges. spiedigitallibrary.orgjkps.or.kr LER refers to the deviation of a feature edge from a straight line, while LWR is the variation in the width of a printed line. These imperfections can significantly impact device performance.

The composition of the photoresist polymer plays a crucial role in determining LER and LWR. The use of specific adamantyl acrylate monomers has been shown to be effective in reducing surface roughness. spiedigitallibrary.org For instance, research has indicated that monomers with acetal (B89532) as the acid-cleavable unit demonstrate high exposure sensitivity and are effective in reducing surface roughness (Ra) as measured by atomic force microscopy (AFM). spiedigitallibrary.org Furthermore, the molecular weight distribution of the polymer is a key factor; a narrower distribution generally leads to improved LER. mcgill.ca The direct bonding of the photoacid generator (PAG) to the polymer backbone is another strategy to reduce photoacid diffusion, which in turn can improve resolution and reduce LER. researchgate.net

The following table presents research findings on the impact of different adamantyl-based monomers on photoresist performance, including roughness:

| Monomer Type | Key Finding | Reference |

| Acetal-cleavable adamantyl monomers | High exposure sensitivity and effective in reducing surface roughness (Ra). | spiedigitallibrary.org |

| 2-methyl-2-adamantyl methacrylate | Commonly used as an acid-cleavable monomer, serves as a benchmark for comparing new monomers for LER/LWR reduction. | spiedigitallibrary.org |

| Adamantyl methacrylate with OH groups | Monomers with hydroxyl groups, like 3,5-dihydroxy-1-adamantyl methacrylate (DHAdMA), were found to be suitable for enhancing resolution. | spiedigitallibrary.org |

A promising approach to improving photoresist performance, particularly in terms of sensitivity and resolution, is to chemically bind the photoacid generator (PAG) to the polymer backbone. mdpi.comresearchgate.net This creates a "polymer-bound PAG" or "PAG-bound polymer".

The design principles for this approach include:

Increased PAG Loading: Covalently attaching the PAG allows for significantly higher concentrations of the PAG in the resist formulation without issues of phase separation that can occur with blended PAGs. This can lead to higher sensitivity resists. researchgate.net

Reduced Acid Diffusion: By tethering the photoacid to the polymer chain, its diffusion during the post-exposure bake is restricted. This localization of the acid helps to improve resolution and reduce LER by preventing the deprotection reaction from spreading beyond the exposed areas. mdpi.comresearchgate.net

An example of such a system is the terpolymer poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG), which has demonstrated the ability to pattern sub-50 nm features in EUV lithography. researchgate.net The incorporation of the PAG unit into the resist backbone showed increased sensitivity compared to analogous systems with blended PAGs. researchgate.net

Mitigation of Line Edge Roughness (LER) and Line Width Roughness (LWR)

Advanced Photoresist Formulations and Performance

Polymers derived from this compound are integral to advanced photoresist formulations, particularly for next-generation lithography techniques like Extreme Ultraviolet (EUV) lithography. The adamantyl group provides a unique combination of properties that enhance lithographic performance.

In chemically amplified resists, the bulky adamantyl group serves as an effective acid-labile protecting group. Copolymers incorporating this compound derivatives, such as poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG), have been synthesized for this purpose. researchgate.netresearchgate.netnih.gov These materials demonstrate improved lithographic performance, including the ability to resolve features smaller than 50 nm under EUV exposure. researchgate.netresearchgate.netnih.gov The incorporation of 2-ethyl-2-adamantyl acrylate, in particular, has been shown to yield dependable results due to better adherence and consistency. dakenchem.com

Furthermore, directly binding the photoacid generator (PAG) to the polymer backbone containing adamantyl methacrylate units is a strategy to overcome issues like PAG phase separation and acid migration that can occur in conventional blended resist systems. spiedigitallibrary.org This approach can enhance sensitivity and contrast compared to traditional PMMA resists. researchgate.net For instance, a polymer-bound PAG resist, poly (4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG), has demonstrated the ability to pattern sub-50 nm features using EUV lithography. researchgate.netnih.gov The use of adamantyl groups also helps in controlling the solubility of the polymer in the developer solution, which is crucial for creating high-resolution patterns, especially in negative-tone systems that utilize cross-linking. mdpi.com

High-Performance Polymers

The unique cage-like structure of the adamantane group, when incorporated as a pendant group in acrylic polymers, imparts significant improvements in the material's physical and chemical properties.

Enhancing Thermal Stability and Glass Transition Temperature (Tg)

A key advantage of incorporating this compound into polymers is the substantial increase in both thermal stability and glass transition temperature (Tg). The rigid and bulky nature of the adamantyl group restricts the rotational motion of the polymer chains, thus requiring more thermal energy for the polymer to transition from a glassy state to a rubbery state.

Homopolymers of poly(1-adamantyl acrylate) (PAdA) exhibit a very high glass transition temperature of 133 °C and outstanding thermal stability, with a decomposition temperature (Td) of 376 °C. osti.govacs.org This is a significant improvement compared to other acrylic polymers like poly(tert-butyl acrylate) and poly(methyl acrylate). osti.govacs.org Copolymers also benefit from this effect. For example, a copolymer of 1-adamantyl methacrylate (AdMA) and styrene (B11656) (St) with a 55/45 molar ratio has a Tg of 170 °C and a decomposition temperature of approximately 340 °C. researchgate.net Even when adamantyl groups are installed onto existing polymer blocks, such as polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA), a notable increase in both Tg and thermal decomposition temperature is observed. rsc.orgrsc.org Research has also shown that introducing spacers between the adamantane and methacrylate groups can lead to even higher Tg values, with some homopolymers reaching a Tg of 253 °C. researchgate.net

| Polymer Composition | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| Poly(1-adamantyl acrylate) (PAdA) | 133 °C | 376 °C |

| Poly(1-adamantyl methacrylate-co-styrene) (55/45 mol%) | 170 °C | ~340 °C |

| Poly(3-methacryloyloxy-1,1′-biadamantane) | 236 °C | >370 °C |

| Polystyrene-block-poly(methyl methacrylate) (pristine) | 116 °C (composite) | 356 °C (Td10) |

| Adamantyl-modified PS-b-PMMA (f=0.41) | 167 °C (modified PS block) | 364 °C (Td10) |

| Poly(1-adamantylmethyl methacrylate) (AdMMA) | 201 °C | - |

| Poly(4-(1-adamantyl)phenyl methacrylate) (AdPMA) | 253 °C | - |

Development of Cross-linked Adamantane-Based Polymers

Cross-linked polymers are valued for their enhanced thermal and chemical stability and mechanical strength. ooc.co.jp this compound and its derivatives are used to create novel cross-linked materials. In negative photoresist applications, 2-ethyl-2-adamantyl acrylate can act as an advanced cross-linking compound. dakenchem.com

To overcome the high water absorption and dielectric constants of conventional cross-linkers, novel multi-functional (meth)acrylates with adamantyl structures have been developed. ooc.co.jp These adamantane-based cross-linkers exhibit low volatility and can produce cured films with lower water absorption rates and lower dielectric constants compared to standard cross-linkers. ooc.co.jp For (meth)acrylate polymers designed for 193 nm lithography, transesterification has been investigated as a cross-linking reaction involving hydroxyl groups, a method compatible with the adamantane-based polymer structure. mdpi.com

Novel Architectures: Star Polymers via ATRP from Adamantane Cores

The synthesis of polymers with complex architectures, such as star polymers, allows for the creation of materials with unique rheological and physical properties. The rigid adamantane structure can serve as a stable, multifunctional core for the synthesis of star polymers using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nsysu.edu.tw

In the "core-first" approach, multifunctional initiators derived from adamantane are used to grow multiple polymer arms, such as polystyrene or poly(methyl methacrylate), radiating from the central core. nsysu.edu.twmdpi.com This method allows for the synthesis of star polymers with a defined number of arms and controlled molecular weights. nsysu.edu.twmdpi.com These adamantane-containing star polymers exhibit glass transition temperatures similar to their high-molecular-weight linear counterparts. nsysu.edu.tw This synthetic strategy has been extended to create more complex structures, such as supramolecular multiarm star block copolymers, by combining adamantane-functionalized star polymers with other functional polymers through host-guest interactions. dergipark.org.trdergipark.org.tr

Polymeric Materials for Optoelectronic Applications

Polymers containing this compound are promising candidates for optoelectronic applications due to their excellent optical properties. researchgate.netresearchgate.net The incorporation of the adamantyl group leads to materials with high transparency, a moderately high refractive index, and a low dielectric constant. researchgate.netresearchgate.netresearchgate.net

Adamantane-containing methacrylate polymers exhibit high transparency (>95%) in the UV-visible region. researchgate.netingentaconnect.com Their refractive indices are typically in the range of 1.51–1.52, which is higher than that of standard poly(methyl methacrylate) (PMMA). researchgate.netingentaconnect.com Simultaneously, these polymers show lower water absorption and a reduced dielectric constant, which are desirable properties for microelectronics and optical plastics. researchgate.netresearchgate.net These characteristics are attributed to the bulky, rigid, and nonpolar molecular structure of adamantane. researchgate.netingentaconnect.com Such polymers are suitable for manufacturing components like optical films, lenses for optical communication, and sealants for optical semiconductors and organic EL devices. google.comgoogle.com

| Property | Adamantane-Containing Methacrylate Polymers | Poly(methyl methacrylate) (PMMA) |

| Transparency (UV-Vis) | >95% | - |

| Refractive Index | 1.51 - 1.52 | Lower than adamantane polymers |

| Water Absorption | Lower than PMMA | Higher than adamantane polymers |

| Dielectric Constant | Lower than PMMA | Higher than adamantane polymers |

Biomedical and Drug Delivery Systems

The unique properties of adamantane-containing polymers also make them valuable in the biomedical field, particularly for creating advanced drug delivery systems. The adamantyl group can be used in the formation of self-assembling hydrogels. nih.govmdpi.com These systems often rely on the specific and stable host-guest interactions between adamantane and cyclodextrins. nih.govmdpi.comnih.gov This interaction can be used to form non-covalent cross-links between polymer chains, resulting in injectable, shear-thinning hydrogels capable of the controlled release of therapeutic agents. frontiersin.orgrsc.org

For example, a self-healing hydrogel based on host-guest interactions between β-cyclodextrin-modified and adamantane-modified polymers has been developed for the local release of siRNA. frontiersin.org In another approach, four-arm star-shaped polymers with an adamantane core have been synthesized as platforms for delivering anticancer drugs like doxorubicin. mdpi.comnih.gov These star-shaped polymeric micelles demonstrate strong pH-responsiveness, allowing for controlled drug release in the acidic tumor microenvironment, as well as excellent stability and high drug loading capacity. mdpi.comnih.gov

Computational and Theoretical Investigations of 2 Adamantyl Acrylate Polymers

Density Functional Theory (DFT) Studies of Adamantane (B196018) Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to adamantane and its derivatives to understand their fundamental electronic properties and interactions.

DFT calculations have been employed to explore the electronic structure of adamantane and its functionalized derivatives. tsri.or.thdergipark.org.tr These studies typically involve optimizing the molecular geometry and calculating key electronic properties.

Key electronic properties calculated for adamantane derivatives using DFT include:

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For adamantane functionalized with groups like -OH, -SH, and -NH2, the HOMO-LUMO gap has been shown to decrease compared to pristine adamantane. tsri.or.th

Electron Affinity (EA) and Ionization Potential (IP): These properties relate to the ability of a molecule to accept or lose an electron, respectively. Studies have found that functionalization can significantly alter these values. tsri.or.th

Dipole Moment (μ): The dipole moment is a measure of the polarity of a molecule. DFT calculations have been used to determine the dipole moments of various adamantane derivatives, providing insight into their intermolecular interactions. dergipark.org.trdergipark.org.tr

The choice of functional and basis set is critical in DFT calculations. For adamantane derivatives, hybrid functionals like B3LYP and WB97XD, often in combination with basis sets such as 6-311++G**, have been shown to provide reliable results for geometry optimization and electronic property calculations. tsri.or.thdergipark.org.trdergipark.org.tr Time-dependent DFT (TD-DFT) is also used to calculate optical properties, such as absorption wavelengths. tsri.or.th

Table 1: Calculated Electronic Properties of Adamantane Derivatives

| Derivative | HOMO-LUMO Gap (eV) | Maximum Absorption Wavelength (nm) | Reference |

| ADM-OH | 5.87 | 188.6 | tsri.or.th |

| ADM-SH | 5.87 | 213.9 | tsri.or.th |

| ADM-NH2 | 5.87 | 232.7 | tsri.or.th |

| ADM-SH-Au | 2.68 | N/A | tsri.or.th |

Understanding the non-covalent interactions in adamantyl compounds is crucial for predicting their self-assembly and bulk properties. DFT is a valuable tool for studying these interactions, particularly hydrogen bonding and van der Waals forces.

Studies on dimeric forms of adamantane derivatives, such as 1-adamantanol, 1-adamantanemethylamine, and 1-adamantanecarboxylic acid, have utilized DFT to evaluate complexation energies and binding abilities. dergipark.org.trdergipark.org.tr These calculations often incorporate dispersion corrections, such as Grimme's D2 method, to accurately account for non-covalent interactions. dergipark.org.tr The results indicate that the strength of these interactions is highly dependent on the nature of the functional groups. For instance, hydrogen bonds are significant in the dimerization of these derivatives. dergipark.org.trdergipark.org.tr

Hirshfeld surface analysis, often combined with DFT calculations, is another powerful technique to visualize and quantify intermolecular interactions in the crystalline state. nih.govmdpi.comresearchgate.net This method allows for the decomposition of the crystal packing into contributions from different types of contacts, such as H···H, C-H···N, and C-H···Cl interactions. nih.govresearchgate.net For example, in 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, Hirshfeld analysis revealed that H···H interactions are the most significant, followed by C-H···N and C-H···Cl hydrogen bonds. nih.gov

Electronic Structure and Bonding Analysis

Molecular Dynamics (MD) Simulations of Polymer Chain Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and materials. For polymers like poly(2-adamantyl acrylate), MD simulations can offer insights into chain conformation, dynamics, and aggregation in solution and in the bulk. uq.edu.auresearchgate.net

MD simulations have been used to study the self-assembly and phase transitions of adamantane and its derivatives. mdpi.com These simulations, often using force fields derived from DFT calculations, can predict how these molecules arrange themselves in condensed phases. mdpi.com For thermo-responsive polymers containing adamantyl groups, MD simulations can elucidate the conformational changes that occur at different temperatures, such as the collapse of polymer chains above the lower critical solution temperature (LCST). uq.edu.au

In the context of EUV photoresists, atomistic MD simulations are used to investigate the dispersibility of photoacid generators (PAGs) within the polymer matrix. acs.org These simulations can reveal the formation of PAG clusters, which can impact the performance of the resist. acs.org The simulations can also shed light on the interactions between the PAGs and the different monomer units of a copolymer, such as the adamantyl-containing units. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies of Adamantyl-Containing Polymers

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. uq.edu.aunih.govplos.orgresearchgate.net These models are valuable for predicting the properties of new materials without the need for extensive experimental synthesis and characterization.

QSPR has been successfully applied to predict various properties of polymers, including:

Glass transition temperature (Tg) uq.edu.au

Refractive index uq.edu.au

Etch resistance uq.edu.au

Flammability characteristics researchgate.net

For adamantyl-containing polymers used in applications like 193 nm immersion lithography, QSPR models have been developed to predict the refractive index. uq.edu.au These models use structural descriptors that can be easily calculated from the polymer's repeating unit. By identifying the factors that significantly affect the refractive index, these models can guide the rational design of new high-refractive-index polymers. uq.edu.au For example, a QSPR model was used to identify a trithiocyclane-methacrylate derivative which, when copolymerized with 2-methyl adamantyl methacrylate (B99206), resulted in a polymer with a significantly increased refractive index at 193 nm. uq.edu.au

Theoretical Prediction of Polymer Properties (e.g., Absorption Coefficients for EUV Lithography)

Theoretical methods are crucial for designing and screening new polymer-based materials for EUV lithography. One key property is the absorption coefficient of the polymer at the EUV wavelength of 13.5 nm.

Theoretical calculations can be used to estimate the linear absorption coefficients of various polymers. researchgate.net This allows for the screening of potential resist materials to identify those with optimal absorption characteristics. For example, theoretical comparisons have been made between the absorption coefficients of over 140 polymers at 13 nm and 11 nm, revealing that absorbance is generally lower at 11 nm. researchgate.net

In the context of chemically amplified resists, which often contain adamantyl methacrylate units, theoretical models can also help in understanding and predicting the performance of the resist system. researchgate.netresearchgate.net This includes modeling the effects of incorporating photoacid generators (PAGs) into the polymer backbone, which has been shown to improve lithographic performance by enhancing photospeed and stability while reducing outgassing and line edge roughness. researchgate.net

Conformational Analysis and Chain Flexibility of Poly(adamantyl acrylate)

The bulky and rigid nature of the adamantyl group significantly influences the conformational characteristics and flexibility of poly(adamantyl acrylate) chains. Understanding these aspects is important as they affect the physical properties of the polymer, such as its glass transition temperature and solution behavior.

Studies on poly(1-adamantyl acrylate) (PAdA) have shown that it has a higher glass transition temperature and thermal stability compared to common polyacrylates like poly(methyl acrylate). acs.org This is attributed to the reduced flexibility of the polymer chain due to the presence of the adamantyl group.

Viscometry and scattering techniques have been used to evaluate the dilute solution properties and conformational characteristics of PAdA. researchgate.net The unperturbed dimensions of the polymer chain, a measure of its intrinsic flexibility, have been determined using methods like the Burchard–Stockmayer–Fixman extrapolation. researchgate.net These studies have revealed that the PAdA chain has a persistence length and characteristic ratio comparable to that of poly(methyl methacrylate) and polystyrene, indicating that it is less flexible than typical polyacrylates. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Adamantyl Acrylate (B77674) Derivatives with Tailored Functionalities

The functionalization of the adamantane (B196018) cage and the acrylate group is a primary area of research to create monomers with tailored properties. By introducing different substituent groups onto the adamantane structure, researchers can fine-tune the resulting polymer's characteristics. For instance, the incorporation of hydroxyl groups can improve solubility and adhesion, which is crucial for applications in photoresists and biomedical materials. snu.ac.krmcgill.ca

Fluorination of the adamantyl group or the acrylate backbone is another strategy being explored. researchgate.net This modification can enhance the transparency of the polymer at deep ultraviolet (DUV) and extreme ultraviolet (EUV) wavelengths, a critical requirement for next-generation photolithography. researchgate.net Furthermore, the synthesis of adamantyl methacrylate (B99206) monomers with hemiacetal ester side groups has been shown to produce polymers with high acid sensitivity, a key feature for chemically amplified resists. researchgate.netacs.org

The development of novel adamantyl (meth)acrylate derivatives also includes the introduction of different alkyl groups to the 2-position of the adamantane ring, such as ethyl or isopropyl groups. snu.ac.krgoogle.com These variations can influence the acid-lability and dissolution behavior of the polymer, providing a means to optimize resist performance for specific lithographic processes. spiedigitallibrary.orgspiedigitallibrary.org

| Derivative | Introduced Functionality | Potential Application |

| Hydroxy-adamantyl acrylates | Increased polarity and adhesion | Photoresists, biomedical coatings snu.ac.krmcgill.ca |

| Fluoro-adamantyl acrylates | Enhanced transparency at short wavelengths | 157 nm and EUV photolithography researchgate.net |

| Adamantyl methacrylates with hemiacetal esters | High acid sensitivity | Chemically amplified photoresists researchgate.netacs.org |

| 2-Ethyl-2-adamantyl acrylate | Modified acid-lability | Advanced photoresist formulations snu.ac.kr |

Advanced Polymer Architectures and Nanostructures

Beyond the synthesis of novel monomers, researchers are investigating the incorporation of 2-adamantyl acrylate into complex polymer architectures to achieve advanced material properties. The synthesis of block copolymers containing poly(this compound) segments is a significant area of interest. tandfonline.comresearchgate.net These materials can self-assemble into well-defined nanostructures, which can be exploited for applications in nanopatterning and drug delivery.

Living anionic polymerization and controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are being employed to create well-defined block copolymers with low polydispersity. tandfonline.comresearchgate.netacs.org For example, block copolymers of 1-adamantyl acrylate and methyl methacrylate have been successfully synthesized, demonstrating the potential for creating materials with both high thermal stability and tunable mechanical properties. researchgate.netacs.org

Integration of this compound in Multifunctional Composites

The incorporation of this compound-based polymers into composite materials is an emerging field with the potential to create materials with synergistic properties. The high thermal stability and rigidity of poly(this compound) make it an excellent candidate for the matrix material in nanocomposites. researchgate.net

Research is underway to disperse various nanofillers, such as silica (B1680970) nanoparticles, carbon nanotubes, and layered silicates, within adamantyl acrylate polymer matrices. These nanocomposites are expected to exhibit enhanced mechanical strength, thermal stability, and barrier properties. The interaction between the polymer matrix and the nanofiller is crucial for achieving the desired property enhancements.

Furthermore, the functional groups on the adamantyl acrylate monomer can be used to improve the compatibility and interfacial adhesion with the nanofillers. For instance, hydroxyl-functionalized adamantyl acrylate polymers can form strong interactions with silica nanoparticles, leading to a more homogeneous dispersion and improved reinforcement. The development of these multifunctional composites could open up new applications in aerospace, automotive, and electronics industries where high-performance materials are required.

Sustainable Synthesis and Polymerization of Adamantyl Acrylates

With increasing environmental awareness, there is a growing emphasis on developing sustainable methods for the synthesis of monomers and polymers. For adamantyl acrylates, this includes exploring greener synthetic routes that minimize the use of hazardous reagents and solvents. irb.hr

One approach is the use of enzymatic catalysis for the esterification of adamantanol with acrylic acid. Lipases, for example, can catalyze this reaction under mild conditions, often in the absence of a solvent, leading to a more environmentally friendly process. Another area of investigation is the use of mechanochemistry, such as high-temperature ball milling, for the synthesis of adamantyl-containing compounds, which can reduce the reliance on traditional solvents. irb.hr

In terms of polymerization, efforts are being made to develop more sustainable polymerization techniques. This includes the use of water as a solvent for polymerization reactions where possible and the development of catalysts that are more efficient and can be easily recycled. The goal is to reduce the environmental footprint associated with the production of adamantyl acrylate polymers without compromising their performance.

Application in Next-Generation Micro- and Nano-fabrication Technologies

The primary application of this compound polymers has been in photolithography for the fabrication of microelectronic devices. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net The bulky adamantyl group provides excellent etch resistance, while the acid-labile nature of the ester linkage allows for the creation of high-resolution patterns. As the semiconductor industry moves towards smaller feature sizes, there is a need for photoresist materials with even higher performance.

Research is focused on optimizing adamantyl acrylate-based photoresists for advanced lithography techniques such as extreme ultraviolet (EUV) and electron beam (EB) lithography. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net This involves fine-tuning the polymer composition to achieve the desired sensitivity, resolution, and line-edge roughness (LER). Copolymers of this compound with other functional monomers, such as those containing lactone or hydroxyl groups, are being developed to balance the various performance requirements. snu.ac.kr

Beyond traditional photolithography, adamantyl acrylate polymers are being explored for other micro- and nano-fabrication techniques. These include nanoimprint lithography, where the polymer's mechanical properties are crucial, and directed self-assembly (DSA) of block copolymers, where the adamantyl-containing block can provide the necessary etch contrast for pattern transfer. The unique properties of these polymers make them versatile materials for creating the intricate structures required for future electronic and photonic devices.

Q & A

Q. Why do solvolysis studies of 2-adamantyl derivatives show variability in rate constants?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.